8-Fluoroisoquinoline-5-carbonitrile
Overview
Description
8-Fluoroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5FN2. It is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and a cyano group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroisoquinoline-5-carbonitrile can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization Reactions: Another method involves the construction of the isoquinoline ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroisoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
8-Fluoroisoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with enzymes and receptors involved in neurological pathways, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroisoquinoline: Lacks the cyano group at the 5th position.
5-Fluoroisoquinoline: Fluorine atom is at the 5th position instead of the 8th position.
6-Fluoroisoquinoline: Fluorine atom is at the 6th position.
Uniqueness
8-Fluoroisoquinoline-5-carbonitrile is unique due to the specific positioning of both the fluorine atom and the cyano group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
8-fluoroisoquinoline-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQYAAANDPQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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